5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety attached to a nicotinamide backbone. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The imidazo[1,2-a]pyridine derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Nicotinamide Coupling: The brominated imidazo[1,2-a]pyridine is coupled with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Cyclopropylation: Finally, the cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)nicotinamide
- 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrimidin-3-ylmethyl)nicotinamide
- 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrazole-3-ylmethyl)nicotinamide
Uniqueness
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-13-7-12(8-19-9-13)17(23)22(14-4-5-14)11-15-10-20-16-3-1-2-6-21(15)16/h1-3,6-10,14H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPVJDQTWFVWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.